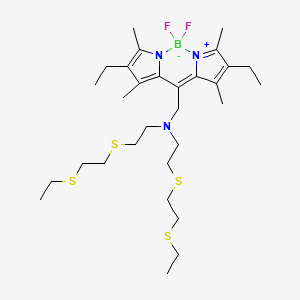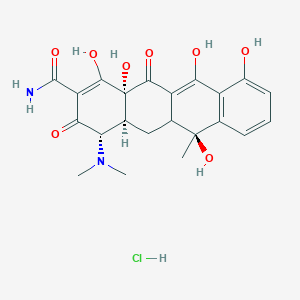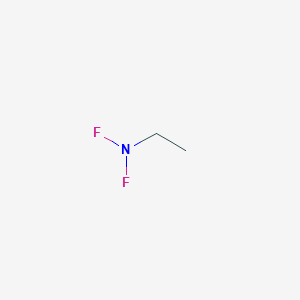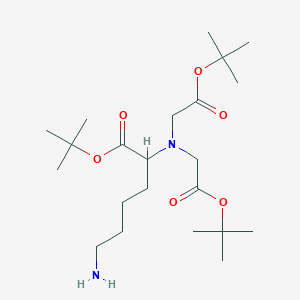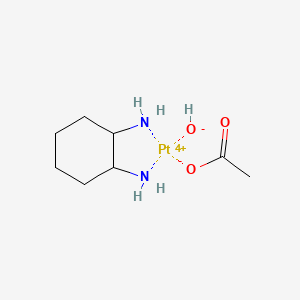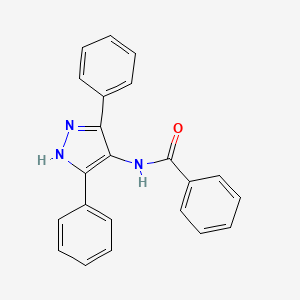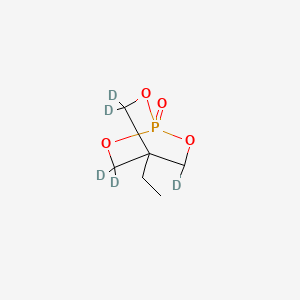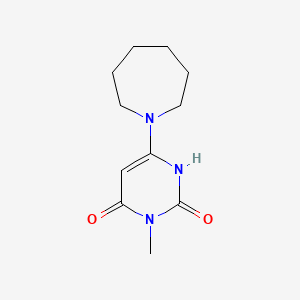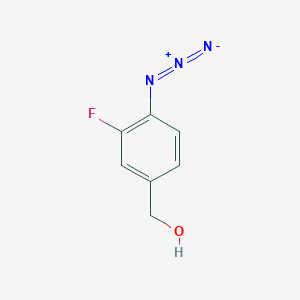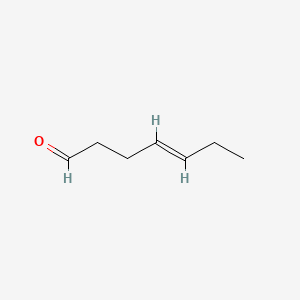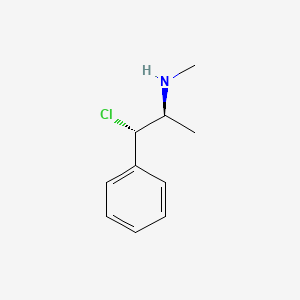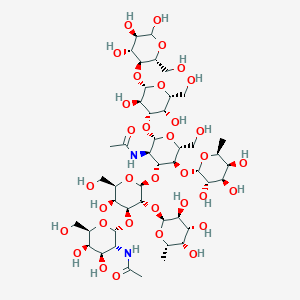
Blood group type 1 chain ALe(b)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blood group type 1 chain ALe(b): is a specific oligosaccharide structure found on the surface of red blood cells and in bodily secretions. It is part of the Lewis blood group system, which includes various antigens formed by the action of specific fucosyltransferases on precursor oligosaccharide chains. The presence of these antigens plays a crucial role in determining blood group compatibility and has implications in transfusion medicine and disease susceptibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of blood group type 1 chain ALe(b) involves the enzymatic action of fucosyltransferases on type 1 precursor chains. The key enzyme, α1,3/1,4 fucosyltransferase, adds fucose residues to the precursor oligosaccharides, forming the Lewis b antigen. This process can be carried out in vitro using purified enzymes and specific reaction conditions, including optimal pH, temperature, and substrate concentrations .
Industrial Production Methods: Industrial production of blood group type 1 chain ALe(b) typically involves the use of recombinant DNA technology to produce the necessary fucosyltransferases in large quantities. These enzymes are then used to catalyze the formation of the desired oligosaccharide structures in bioreactors under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Blood group type 1 chain ALe(b) primarily undergoes glycosylation reactions, where fucose residues are added to the precursor oligosaccharides. These reactions are catalyzed by specific glycosyltransferases and occur under mild conditions, typically in aqueous solutions .
Common Reagents and Conditions: The common reagents used in these reactions include nucleotide sugars such as GDP-fucose, which serves as the donor molecule for the fucosylation reaction. The reactions are carried out at physiological pH and temperature, with the presence of divalent metal ions like manganese or magnesium to enhance enzyme activity .
Major Products Formed: The major product formed from these reactions is the Lewis b antigen, which is characterized by the presence of fucose residues linked to the precursor oligosaccharide chains. This antigen is a key determinant of the Lewis blood group system and has significant implications in immunology and transfusion medicine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of blood group type 1 chain ALe(b) involves its interaction with specific receptors on the surface of cells. These interactions are mediated by the fucose residues on the oligosaccharide chains, which bind to lectins and other carbohydrate-binding proteins. This binding can trigger various cellular responses, including immune activation, cell adhesion, and signal transduction .
Comparison with Similar Compounds
- Blood group type 1 chain ALe(a)
- Blood group type 2 chain ALe(b)
- Blood group type 2 chain ALe(a)
These compounds are studied for their roles in various biological processes and their implications in transfusion medicine and disease susceptibility .
Properties
Molecular Formula |
C46H78N2O34 |
|---|---|
Molecular Weight |
1203.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)/t10-,11-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39+,40?,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
QIGYQJIRYYXQCI-NJJYVYPVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)NC(=O)C)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


